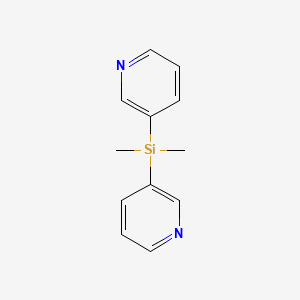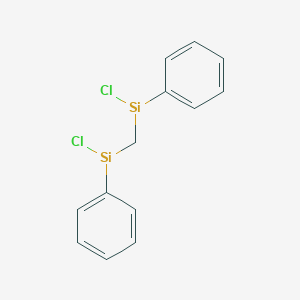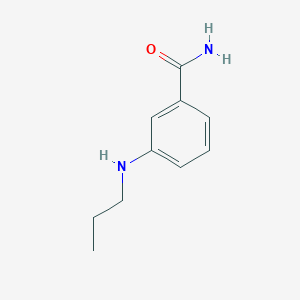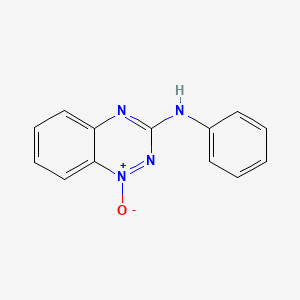
3,3'-(Dimethylsilanediyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dimethylsilanediyl)dipyridine is a chemical compound with the molecular formula C14H18N2Si It is characterized by the presence of two pyridine rings connected by a dimethylsilanediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dimethylsilanediyl)dipyridine typically involves the reaction of pyridine derivatives with dimethylsilanediyl reagents. One common method includes the use of 3-bromopyridine and dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Dimethylsilanediyl)dipyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, large-scale purification methods, including crystallization and distillation, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dimethylsilanediyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine rings are substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: N-oxides of 3,3’-(Dimethylsilanediyl)dipyridine.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(Dimethylsilanediyl)dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Dimethylsilanediyl)bis(oxymethylene)dipyridine
- 3,3’-(Dimethylsilanediyl)bis(aminomethylene)dipyridine
- 3,3’-(Dimethylsilanediyl)bis(thio)methylene)dipyridine
Uniqueness
3,3’-(Dimethylsilanediyl)dipyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with other molecules. These unique features make it a valuable compound for various applications in research and industry.
Properties
| 113791-05-2 | |
Molecular Formula |
C12H14N2Si |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
dimethyl(dipyridin-3-yl)silane |
InChI |
InChI=1S/C12H14N2Si/c1-15(2,11-5-3-7-13-9-11)12-6-4-8-14-10-12/h3-10H,1-2H3 |
InChI Key |
MTWJSDYZILKHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CN=CC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)


![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
